

# LRRK2-IN-13: A Comparative Guide to its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: LRRK2-IN-13

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This guide provides an objective comparison of the kinase selectivity of **LRRK2-IN-13**, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against a broad panel of kinases. The data presented is compiled from comprehensive profiling studies to assist researchers in evaluating its suitability as a tool compound for studying LRRK2 biology and its potential for therapeutic development.

## Executive Summary

**LRRK2-IN-13** (also known as LRRK2-IN-1) is a highly selective and potent inhibitor of LRRK2, a kinase implicated in Parkinson's disease.[1][2] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant with IC50 values of 13 nM and 6 nM, respectively.[1][3] Extensive kinase profiling reveals that **LRRK2-IN-13** has a very favorable selectivity profile, showing significant activity against only a small number of off-target kinases out of hundreds tested. This high selectivity makes it a valuable tool for elucidating the cellular functions of LRRK2 with minimal confounding effects from off-target inhibition.

## Selectivity Profiling Data

The kinase selectivity of **LRRK2-IN-13** was rigorously assessed using multiple independent and complementary platforms, including binding assays, enzymatic assays, and activity-based proteomics. The collective data from these screens, covering over 470 kinases, demonstrates the high selectivity of the compound.[1]

Table 1: **LRRK2-IN-13** Inhibition Data for LRRK2 and Key Off-Target Kinases

Kinase Target	IC50 (nM)	Assay Type	Notes
LRRK2 (Wild-Type)	13	Biochemical	Potent inhibition of the wild-type enzyme.[1]
LRRK2 (G2019S Mutant)	6	Biochemical	Increased potency against the common pathogenic mutant.[1][3]
LRRK2 (A2016T Mutant)	2450	Biochemical	Significantly reduced affinity, useful for target engagement studies.[3]
DCLK2	45	Biochemical	One of the few identified off-targets with notable activity.[1]
MAPK7	160 (EC50)	Cellular	Confirmed off-target inhibition in a cellular context.[1]
AURKB	> 1000	Biochemical	Negligible activity.[1]
CHEK2	> 1000	Biochemical	Negligible activity.[1]
MKNK2	> 1000	Biochemical	Negligible activity.[1]
MYLK	> 1000	Biochemical	Negligible activity.[1]
NUAK1	> 1000	Biochemical	Negligible activity.[1]
PLK1	> 1000	Biochemical	Negligible activity.[1]

Table 2: Summary of Broad Kinase Panel Screening Results

Profiling Platform	Number of Kinases Tested	Concentration of LRRK2-IN-13	Results
KINOMEscan™	442	10 µM	Inhibited only 12 kinases with a score of less than 10% of DMSO control.[1]
Dundee Profiling	105	1 µM	Showed greater than 50% inhibition for a small subset of kinases.
KiNativ™	260	1 µM	Demonstrated higher than 50% inhibition for a limited number of kinases.[1]

The selectivity score ( $S(3\mu\text{M})$ ), which is the number of kinases with a dissociation constant ( $K_d$ ) less than 3 µM divided by the total number of kinases tested, is 0.029 (13/442), indicating high selectivity.[1]

## Experimental Protocols

The selectivity data for **LRRK2-IN-13** was generated using the following established methodologies:

### LRRK2 Biochemical Inhibition Assay

The inhibitory activity of **LRRK2-IN-13** against LRRK2 was determined using an in vitro kinase assay. Recombinant GST-tagged LRRK2 (wild-type or mutant) was incubated with the inhibitor at various concentrations in the presence of 0.1 mM ATP and 20 µM of the peptide substrate Nictide.[2] The kinase activity was measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods. The IC50 values were then calculated from the dose-response curves.

## KINOMEScan™ Binding Assay (DiscoverX)

This competition binding assay platform was used to assess the binding of **LRRK2-IN-13** to a panel of 442 kinases. The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand relative to a DMSO control.

## Dundee Radioactive-Based Enzymatic Assay

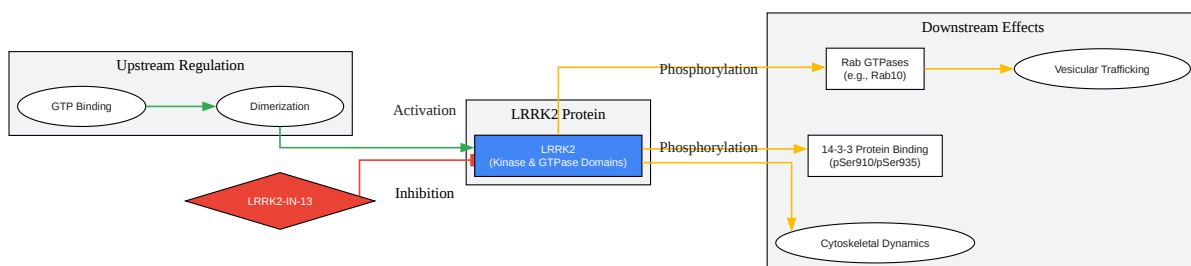
This method involves standard radioactive-based enzymatic assays against a panel of 105 kinases. The activity of each kinase is measured in the presence of [ $\gamma$ -<sup>32</sup>P] ATP and a specific substrate. The incorporation of the radioactive phosphate group onto the substrate is quantified to determine the level of kinase inhibition by **LRRK2-IN-13**.

## KiNativ™ Activity-Based Proteomics (ActivX Biosciences)

This chemoproteomics platform was used to profile the selectivity of **LRRK2-IN-13** in a more physiological context using cell or tissue lysates. The assay utilizes ATP- or ADP-acyl phosphate probes that covalently label the active sites of kinases. The inhibition of this labeling by **LRRK2-IN-13** is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity against 260 kinases.

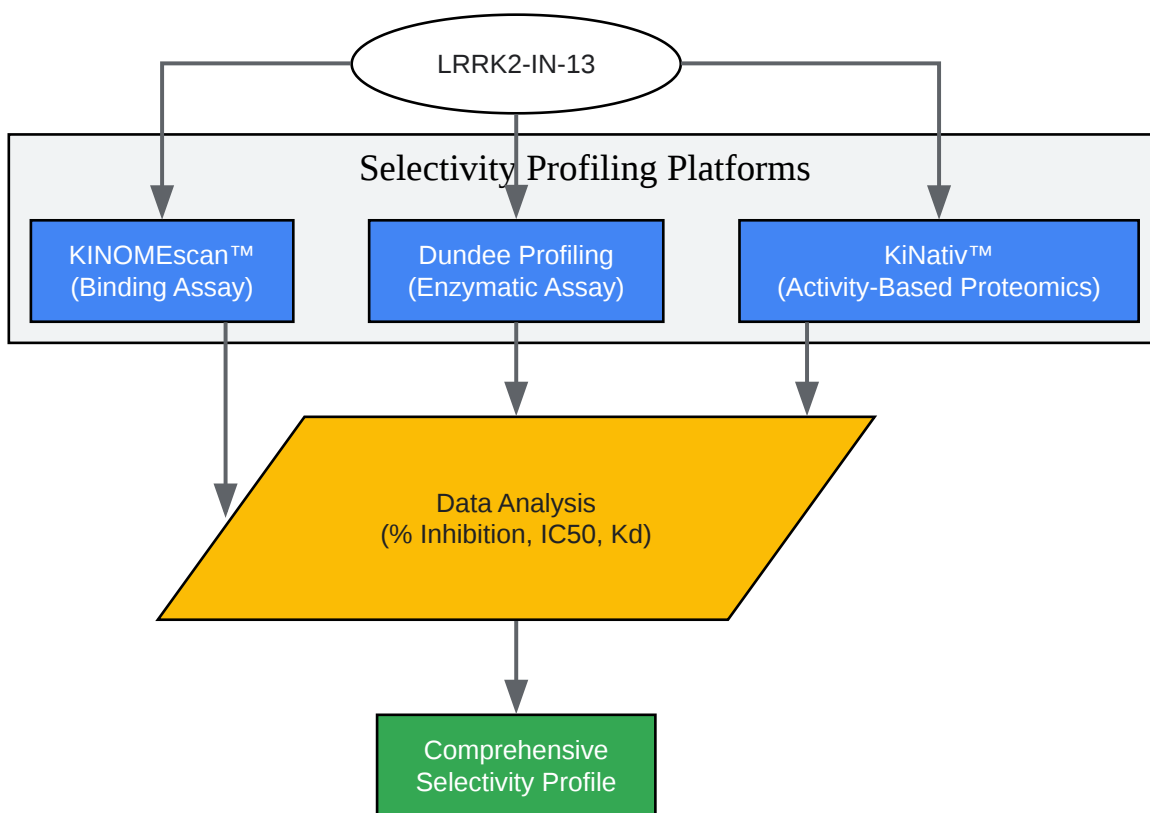
## LRRK2 Signaling and Experimental Workflow

The following diagrams illustrate the simplified signaling pathway of LRRK2 and the general workflow for kinase selectivity profiling.



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Caption: Simplified LRRK2 signaling pathway and point of inhibition by **LRRK2-IN-13**.



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Caption: General experimental workflow for kinase selectivity profiling.

## Comparison with Other LRRK2 Inhibitors

Compared to earlier, less selective LRRK2 inhibitors such as staurosporine, K252A, sunitinib, and H-1152, **LRRK2-IN-13** offers a significantly improved selectivity profile.[2] This makes it a superior chemical tool for specifically interrogating LRRK2-dependent signaling pathways and cellular processes without the confounding off-target effects that can complicate data interpretation when using less selective compounds. More recent inhibitors like MLI-2 are also highly selective, and the choice between them may depend on the specific experimental context, such as desired pharmacokinetic properties for in vivo studies.[4]

## Conclusion

The comprehensive kinase selectivity profiling of **LRRK2-IN-13** confirms its status as a highly selective and potent inhibitor of LRRK2. The data presented in this guide, including quantitative inhibition values and a summary of broad-panel screening results, supports its use as a high-quality chemical probe for studying the role of LRRK2 in normal physiology and in the context of Parkinson's disease. Researchers using **LRRK2-IN-13** can have a high degree of confidence that the observed biological effects are due to the specific inhibition of LRRK2.

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